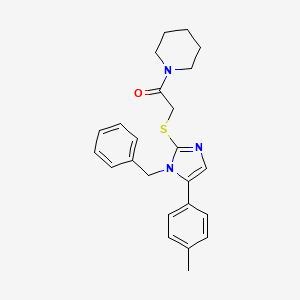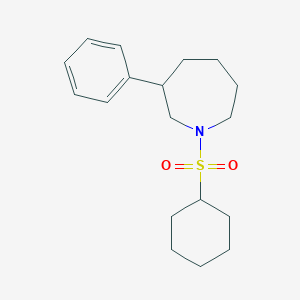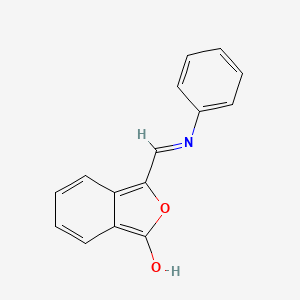![molecular formula C21H18ClN5OS B2424889 2-[(3-Chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one CAS No. 443356-05-6](/img/structure/B2424889.png)
2-[(3-Chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-anilinopyrimidines, which are structurally related to the compound , were synthesized from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .Molecular Structure Analysis
The molecular structure of this compound includes a quinazolin-4-one core, a 4,6-dimethylpyrimidin-2-yl group, and a 3-chlorophenylmethylsulfanyl group.Chemical Reactions Analysis
The compound can be synthesized through aromatic nucleophilic substitution reactions. The substituents have a significant impact on the course and efficiency of the reaction .Applications De Recherche Scientifique
Chemical Structure and Synthesis
- The interaction of methyl anthranilate with N-(4,6-dimethylpyrimidin-2-yl)cyanamide leads to the formation of 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one, a key component in the synthesis of 2-[(3-Chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one (Shestakov et al., 2011).
Pharmaceutical Applications
- Anti-inflammatory Activity : Quinazolin-4-one derivatives, including the mentioned compound, have exhibited anti-inflammatory properties (Kumar & Rajput, 2009).
- Immunotropic Activity : Some quinazolin-4-one derivatives have shown immunomodulatory effects, potentially useful for correcting immunosuppression (Tsibizova et al., 2021).
- Antimicrobial Potential : Quinazolin-4-one derivatives have demonstrated antimicrobial activity, suggesting their potential as novel antimicrobial agents (Kapoor et al., 2017).
Chemical Modifications and Derivatives
- Novel derivatives of quinazolin-4-one have been synthesized for various pharmacological studies, indicating the versatility of the compound in drug development (Al-Salahi & Geffken, 2011).
Therapeutic Research
- Antitubercular Activity : Derivatives of quinazolin-4-one have been explored for their potential antitubercular properties (Pattan et al., 2006).
- Anticancer Potential : Some quinazolin-4-one derivatives have shown promising anticancer activity, underscoring their therapeutic potential in oncology (Hafez et al., 2016).
Molecular Interaction and Bioavailability
- Research on quinazolin-4-one derivatives has included their interaction with biological receptors, offering insights into their bioavailability and therapeutic mechanisms (Yokoyama et al., 2009).
Structural and Molecular Studies
- Studies have also focused on understanding the molecular structure and reactivity of quinazolin-4-one derivatives, which is crucial for their application in drug design and development (Chenard et al., 2001).
Orientations Futures
The future directions for this compound could involve further exploration of its potential bioactivity, as suggested by the reported bioactivity of related 2-anilinopyrimidine derivatives . Additionally, the use of microwave conditions for the synthesis of these compounds could be further optimized and explored .
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-13-10-14(2)24-20(23-13)26-27-19(28)17-8-3-4-9-18(17)25-21(27)29-12-15-6-5-7-16(22)11-15/h3-11H,12H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKHFQKOLNHGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B2424811.png)


![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2424817.png)
![N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2424818.png)

![1-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2424823.png)
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2424824.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2424825.png)


